molecular formula C11H11Br2NO B1454561 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one CAS No. 1343739-99-0

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Cat. No.: B1454561
CAS No.: 1343739-99-0
M. Wt: 333.02 g/mol
InChI Key: QPKPUPBGJRZLBK-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a brominated pyrrolidinone derivative characterized by two bromine substituents: one at the 3-position of the pyrrolidin-2-one ring and another at the 4-position of the attached 3-methylphenyl group. This compound belongs to a class of heterocyclic molecules with applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKPUPBGJRZLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidinone ring and multiple bromine substituents, positions it as a candidate for various biological applications. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}Br2_{2}N\O
  • Molecular Weight : 333.02 g/mol
  • Structure : The compound features a five-membered cyclic amide (pyrrolidinone) with bromine atoms that enhance its reactivity and biological activity.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit notable antimicrobial activity. A study highlighted that compounds with similar structural features demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, showcasing their potential as antibacterial agents .

In Vitro Studies

While specific in vitro studies on this compound are scarce, related compounds have been tested for their biological effects. For instance, pyrrolidine derivatives have shown promise in inhibiting bacterial growth through mechanisms involving enzyme inhibition and receptor modulation .

Case Studies

  • Antibacterial Activity : In a comparative study of pyrrolidine derivatives, compounds similar to this compound were evaluated for their antibacterial properties against common pathogens. Results indicated significant activity against Gram-positive bacteria, reinforcing the potential of halogenated pyrrolidines in developing new antibiotics .
  • Receptor Modulation : Compounds structurally related to this compound have been investigated as positive allosteric modulators of metabotropic glutamate receptors (mGluR5). These studies utilized HEK 293 cell lines to assess the modulation effects on calcium signaling pathways, which are crucial for neuronal communication .

Comparison of Biological Activity in Pyrrolidine Derivatives

Compound NameMolecular FormulaKey FeaturesMIC (mg/mL)
This compoundC11_{11}H10_{10}Br2_{2}N\OHalogenated structureTBD
2,6-Dipyrrolidino-1,4-dibromobenzeneC12_{12}H14_{14}Br2_{2}N\OStrong antibacterial activity0.0039
2,4,6-TripyrrolidinochlorobenzeneC12_{12}H14_{14}ClN\OEffective against E. coli0.025

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique bromination pattern distinguishes it from analogs. Below is a comparative analysis with structurally related pyrrolidinones and heterocycles:

Table 1: Structural Comparison

Compound Name Molecular Formula Substituents on Pyrrolidinone Aryl Group Substituents Key Applications/Properties References
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one C₁₁H₁₀Br₂NO 3-Bromo 4-Bromo, 3-methylphenyl Catalysis, organic synthesis
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one C₁₁H₁₂BrNO None 4-Bromo, 3-methylphenyl Suzuki coupling catalyst
3-Bromo-1-(2-methoxyphenyl)pyrrolidin-2-one C₁₁H₁₂BrNO₂ 3-Bromo 2-Methoxyphenyl Pharmaceutical intermediates
(4R)-4-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one C₁₀H₉BrClNO None 3-Bromo, 4-chlorophenyl Chiral synthesis intermediates
3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one C₁₁H₁₃BrN₂O 3-Amino 4-Bromo, 3-methylphenyl Bioactive compound synthesis
4-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one C₁₂H₁₀BrNO₂ 4-Bromo (pyridinone core) 2-Methoxyphenyl Not specified (structural analog)

Physicochemical Properties

  • Molecular Weight: The dual bromination in this compound increases its molecular weight (~333.95 g/mol) compared to non-brominated analogs like 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (254.12 g/mol) .
  • This contrasts with amino-substituted analogs (e.g., 3-amino derivative), which may exhibit higher polarity .

Research Findings and Challenges

  • Crystallography: Brominated pyrrolidinones often form stable crystals suitable for X-ray diffraction studies, as seen in analogs like 3-bromo-1-(2-methoxyphenyl)pyrrolidin-2-one .
  • The SDS for 1-(3-bromo-4-methylphenyl)pyrrolidin-2-one highlights hazards such as respiratory irritation, likely applicable to this compound .
  • Synthetic Challenges: Achieving regioselective bromination on the pyrrolidinone ring without side reactions remains a hurdle, necessitating optimized conditions .

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 3-bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one involves:

This two-step strategy leverages controlled aromatic substitution and selective halogenation of the pyrrolidinone ring.

Preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Starting Materials:

  • 4-Bromo-3-methylbenzoyl chloride
  • Pyrrolidine

Reaction Conditions:

  • The synthesis typically involves the nucleophilic acyl substitution reaction between 4-bromo-3-methylbenzoyl chloride and pyrrolidine.
  • The reaction is conducted under controlled temperature to avoid side reactions.
  • Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
  • The reaction mixture is stirred until completion, followed by work-up and purification.

Industrial Considerations:

  • Large-scale batch reactions optimize parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
  • Purification is often achieved via high-performance liquid chromatography (HPLC) or recrystallization.

Bromination to Form this compound

Method:

  • The bromination targets the 3-position of the pyrrolidin-2-one ring.
  • Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions are employed.
  • The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
  • Temperature control is critical to ensure regioselectivity and to avoid over-bromination.

Reaction Monitoring and Purification:

  • Progress is monitored by thin-layer chromatography (TLC) or HPLC.
  • The product is isolated by extraction and purified by column chromatography or recrystallization.

Summary of Key Reaction Parameters

Step Reactants Conditions Yield (%) Purity (%) Notes
Formation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one 4-Bromo-3-methylbenzoyl chloride + Pyrrolidine Controlled temp, inert solvent (e.g., THF) High (typically >70%) >95% (HPLC) Batch reaction optimized for scale-up
Bromination at 3-position 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one + NBS or Br2 Inert atmosphere, low temp (0–25 °C) Moderate to high (60–80%) >90% (HPLC) Regioselective bromination critical

Research Findings and Optimization

  • The initial acylation step benefits from slow addition of acid chloride to pyrrolidine to control exothermicity.
  • Use of anhydrous conditions improves yield and reduces hydrolysis side-products.
  • Bromination with NBS in carbon tetrachloride or dichloromethane under light or radical initiators can improve selectivity.
  • Purification by recrystallization from suitable solvents yields analytically pure material.
  • Industrial processes may incorporate continuous flow techniques to enhance safety and reproducibility.

Additional Notes

  • The compound this compound is commercially available from specialized chemical suppliers, indicating established synthetic routes.
  • While direct literature on this exact compound's preparation is limited, analogous pyrrolidinone bromination and amide formation methods are well-documented and form the basis of current synthetic strategies.
  • The compound serves as an intermediate in the synthesis of more complex biologically active molecules, underscoring the importance of efficient preparation methods.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, and how can reaction parameters be optimized?

  • Methodology : The compound can be synthesized via condensation reactions, leveraging brominated intermediates. For example, halogenation of aromatic precursors (e.g., 3-methylphenyl derivatives) followed by coupling with pyrrolidinone frameworks is a viable approach. Optimization may involve adjusting catalysts (e.g., Pd-based catalysts for cross-coupling), temperature (60–120°C), and solvent polarity (e.g., DMF or THF) to enhance yield . Parallel purification steps, such as column chromatography with silica gel (eluent: hexane/ethyl acetate), are critical for isolating the target compound .

Q. What analytical techniques are essential for characterizing this compound, and how should spectral discrepancies be addressed?

  • Methodology : Employ a combination of 1H^1H/13C^13C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity. For instance, 1H^1H NMR should reveal distinct signals for the pyrrolidinone ring (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–7.5 ppm). Discrepancies between experimental and theoretical spectra may arise from dynamic effects (e.g., rotamers); variable-temperature NMR or computational validation (DFT) can resolve these ambiguities .

Q. What safety protocols are critical when handling this brominated compound?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal hazards. Refer to safety data sheets (SDS) for emergency measures, such as ethanol rinsing for skin contact and immediate medical consultation for inhalation exposure. Storage at 0–6°C is recommended to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. For high-resolution data, anisotropic displacement parameters can clarify bromine atom positions. If twinning is observed (common in brominated systems), twin law refinement via SHELXTL or integration of multiple datasets improves accuracy .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-density distributions, highlighting nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinities with biological targets, such as enzyme active sites, guiding mechanistic studies in insecticide development .

Q. How do steric and electronic effects influence the compound’s participation in Suzuki-Miyaura couplings?

  • Methodology : The bromine substituents’ electronegativity and the pyrrolidinone ring’s steric bulk may slow transmetallation steps. Kinetic studies (e.g., monitoring via 19F^19F NMR with fluorinated catalysts) and ligand screening (e.g., SPhos vs. XPhos) can identify optimal conditions. Contrasting yields in literature reports (e.g., 40–80%) necessitate controlled reproducibility trials .

Q. What experimental designs address contradictions in reported reaction mechanisms for brominated pyrrolidinones?

  • Methodology : Isotopic labeling (e.g., 13C^{13}C-labeled substrates) and kinetic isotope effect (KIE) studies can distinguish between concerted vs. stepwise pathways. For example, competing elimination pathways in dehydrohalogenation reactions may be resolved by comparing activation energies via Arrhenius plots .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

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